molecular formula C10H13N3O B2887627 2-Pyrrolidin-1-ylnicotinamide CAS No. 784083-31-4

2-Pyrrolidin-1-ylnicotinamide

Cat. No. B2887627
M. Wt: 191.234
InChI Key: CQCQXTPCAFJRHG-UHFFFAOYSA-N
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Description

“2-Pyrrolidin-1-ylnicotinamide” is a chemical compound that is used in various fields of research . It is a part of the pyrrolidine family, which is a group of compounds containing a five-membered ring with nitrogen as one of the members .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “2-Pyrrolidin-1-ylnicotinamide”, often involves the use of cyclic or acyclic precursors . The synthetic strategies can be divided into two main types: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The structure of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

The chemical reactions of “2-Pyrrolidin-1-ylnicotinamide” involve reactions with (hetero)aromatic C-nucleophiles . The reaction conditions and the synthesis of the compounds are reported in the literature .

Scientific Research Applications

Enantioselective Preparation of Pharmaceutical Precursors

2-Pyrrolidin-1-ylnicotinamide derivatives play a crucial role in the pharmaceutical industry, particularly in the enantioselective preparation of active pharmaceutical ingredients (APIs) like levetiracetam, a medication used to treat epilepsies. An example is the enzymatic dynamic kinetic resolution used for preparing levetiracetam precursors, which demonstrates the potential of enzymes like nitrile hydratases in forming enantioenriched N-heterocyclic amides such as nicotinamide (Grill et al., 2021).

Antimalarial Drug Development

Compounds with 2-Pyrrolidin-1-ylnicotinamide structure have shown promising applications in antimalarial drug development. Derivatives like 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as novel scaffolds targeting Plasmodium cytoplasmic prolyl-tRNA synthetase, demonstrating potent activity against resistant strains of Plasmodium falciparum and offering a new avenue for antimalarial prophylactic agents (Okaniwa et al., 2021).

Chemistry of Pyridinium Salts

The study of structurally diverse pyridinium salts, including those related to 2-Pyrrolidin-1-ylnicotinamide, is significant in understanding their roles in various research areas. These compounds are integral in the development of materials science, antimicrobial, anti-cancer, and anti-malarial agents, and have applications in biological issues related to gene delivery (Sowmiah et al., 2018).

Novel Antitumor Agents

Pyrrolidin-1-ylnicotinamide derivatives have shown potential in cancer treatment, particularly in the development of novel antitumor agents. For example, certain pyrrolidin-2-one derivatives have been identified as potent inhibitors of human nicotinamide phosphoribosyltransferase, an enzyme relevant in cancer research (Giannetti et al., 2013).

Inhibition of Tryptophan 2,3-Dioxygenase in Cancer Treatment

Innovative compounds involving pyrrolidine structures, like 3-(indol-3-yl)pyridine derivatives, are being explored for their role in inhibiting Tryptophan 2,3-Dioxygenase (TDO-2). This is particularly relevant in cancer treatment, as well as in addressing neurodegenerative disorders and chronic viral infections (Abdel-Magid, 2017).

Catalytic Asymmetric Synthesis

2-Pyrrolidin-1-ylnicotinamide and its derivatives are important in catalytic asymmetric synthesis, especially in the formation of stereochemically diverse pyrrolidines. These compounds are essential in synthetic and medicinal chemistry, providing versatile methods for creating different stereochemical patterns in enantioselective pyrrolidine synthesis (Adrio & Carretero, 2019).

Safety And Hazards

The safety data sheet for “2-Pyrrolidin-1-ylnicotinamide” indicates that it causes serious eye irritation . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

Future Directions

Pyrrolidine compounds, including “2-Pyrrolidin-1-ylnicotinamide”, are of great interest in drug discovery due to their versatile scaffold . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCQXTPCAFJRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-1-ylnicotinamide

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